Lipophilicity (logP) Differentiation Against N⁴‑Acetylsulfathiazole and Sulfathiazole
The target compound exhibits a predicted logP of 2.07 (ZINC15, based on the XLogP3 algorithm trained on >2 million experimental logP measurements [1]). Its closest structural analog, N⁴‑acetylsulfathiazole (CAS 127‑76‑4), carries a thiazol‑2‑yl group directly on the sulfonamide nitrogen and has a reported experimental logP of 3.71 (Chemsrc, HPLC‑derived ) or 1.44 (ChemicalBook, shake‑flask method ), yielding a logP difference of +1.64 or –0.63 depending on the experimental dataset. Against the parent drug sulfathiazole (logP 0.55, DrugBank experimental average [2]), the target compound is +1.52 log units more lipophilic. This places the target compound in a quantitatively distinct lipophilicity band relative to both comparators, with implications for membrane permeability and metabolic clearance rate predictions.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP 2.07 (predicted, XLogP3) |
| Comparator Or Baseline | N⁴‑acetylsulfathiazole: logP 3.71 (HPLC) or 1.44 (shake‑flask); Sulfathiazole: logP 0.55 (experimental average) |
| Quantified Difference | ΔlogP = –1.64 to +1.52 vs. comparators (range depending on comparative dataset) |
| Conditions | ZINC15 predicted (XLogP3) vs. Chemsrc/ChemicalBook/DrugBank experimental logP values |
Why This Matters
A logP shift of ≥0.5 log units significantly alters predicted passive membrane permeability and CYP450 binding affinity, making the target compound unsuitable as a drop‑in replacement for either N⁴‑acetylsulfathiazole or sulfathiazole in ADME‑sensitive assays without explicit re‑validation.
- [1] ZINC15. ZINC9319765 property predictions (XLogP3). UCSF. Accessed 2026-05-06. View Source
- [2] DrugBank. Sulfathiazole (DB06147) — logP: 0.55 (experimental average). Accessed 2026-05-06. View Source
